6,8-dibromo-3-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
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Overview
Description
6,8-DIBROMO-3-{2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that includes bromine atoms, a thiazole ring, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DIBROMO-3-{2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of bromine atoms through bromination reactions. The thiazole ring is then synthesized and attached to the chromenone core via condensation reactions. The final step involves the formation of the hydrazone linkage with the dimethylaminophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6,8-DIBROMO-3-{2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the chromenone or thiazole rings.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6,8-DIBROMO-3-{2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s properties are being investigated for use in material science, such as in the development of new polymers or electronic materials.
Mechanism of Action
The mechanism of action of 6,8-DIBROMO-3-{2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-3-formylchromone: A related compound with a similar chromenone core but different functional groups.
1,2-Dibromo-3,4,5,6-tetramethylbenzene: Another brominated compound with a different core structure.
Uniqueness
6,8-DIBROMO-3-{2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE is unique due to its combination of bromine atoms, thiazole ring, and chromenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H16Br2N4O2S |
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Molecular Weight |
548.3 g/mol |
IUPAC Name |
6,8-dibromo-3-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C21H16Br2N4O2S/c1-27(2)15-5-3-12(4-6-15)10-24-26-21-25-18(11-30-21)16-8-13-7-14(22)9-17(23)19(13)29-20(16)28/h3-11H,1-2H3,(H,25,26)/b24-10+ |
InChI Key |
SBIBVBCVZRSONP-YSURURNPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Origin of Product |
United States |
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